Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate
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Overview
Description
Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate is a chemical compound with a unique structure that includes a thiolane ring with a dioxo group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate typically involves the reaction of ethyl acetate with a thiolane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The dioxo group can participate in redox reactions, while the thiolane ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate can be compared with similar compounds such as:
Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate: This compound has a benzothiazole ring instead of a thiolane ring, which may result in different chemical and biological properties.
Methyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate: The methyl ester variant of the compound, which may have different reactivity and applications.
Properties
Molecular Formula |
C8H12O4S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethyl (2E)-2-(1,1-dioxothiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O4S/c1-2-12-8(9)5-7-3-4-13(10,11)6-7/h5H,2-4,6H2,1H3/b7-5+ |
InChI Key |
ADGALCZAVFVNIL-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCS(=O)(=O)C1 |
Canonical SMILES |
CCOC(=O)C=C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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